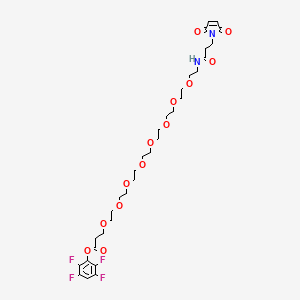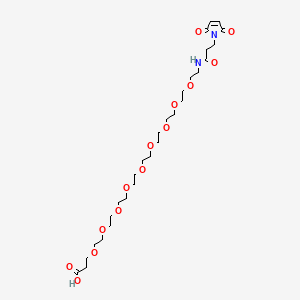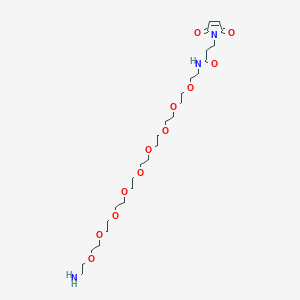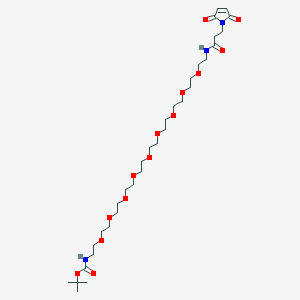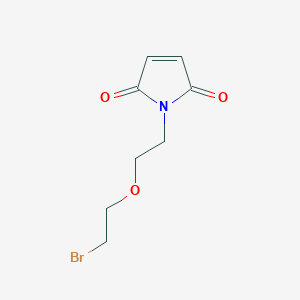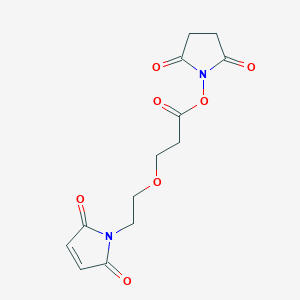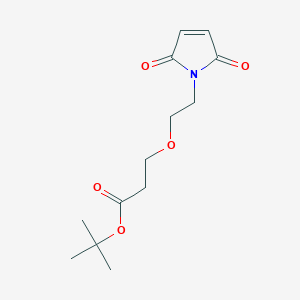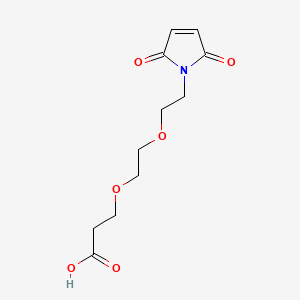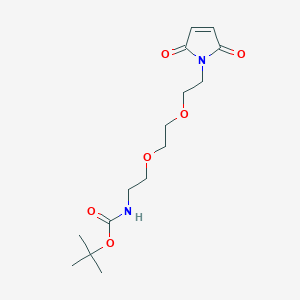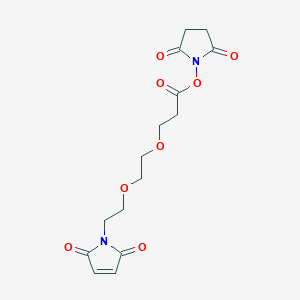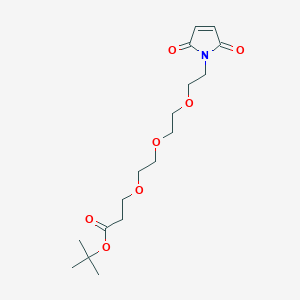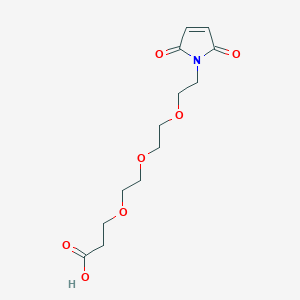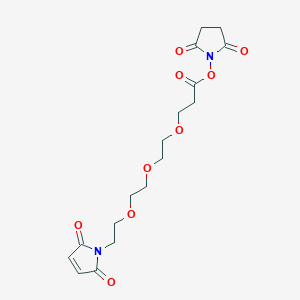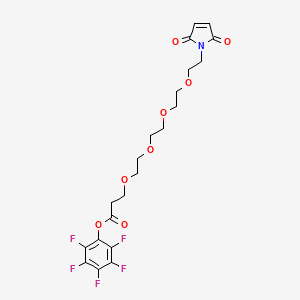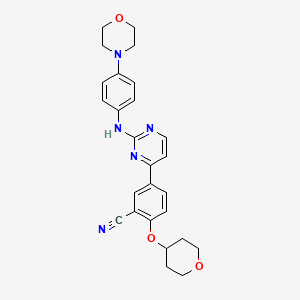
IKK epsilon-IN-1
Descripción general
Descripción
IKK epsilon-IN-1, also known as I-kappa-B kinase epsilon or IKK-epsilon, is an enzyme that in humans is encoded by the IKBKE gene . It is a Serine/threonine kinase that plays an essential role in regulating inflammatory responses to viral infection, through the activation of the type I IFN, NF-kappa-B, and STAT signaling . It is also involved in TNFA and inflammatory cytokines, like Interleukin-1, signaling .
Molecular Structure Analysis
IKK epsilon-IN-1 is a member of the noncanonical NF-κB pathway . It is composed of an N-terminal kinase domain (KD), which contains an activation loop between subdomains VII and VIII controlling its catalytic activity, and three C-terminal regulatory domains: a ubiquitin-like domain (ULD), which interacts with the KD rather than the known ubiquitin-binding proteins and is necessary for substrate presentation and full activation of the kinase, a leucine zipper-containing dimerization domain (DD), and a small helix-loop-helix protein interaction module that has been termed the adaptor-binding (AB) motif .
Chemical Reactions Analysis
IKK epsilon-IN-1 is involved in the phosphorylation of serine residues of IκB-α, resulting in NF-κB activation . It also plays a role in the phosphorylation of several substrates involved in a multitude of molecular events .
Physical And Chemical Properties Analysis
The molecular weight of IKK epsilon-IN-1 is 457.52 and its molecular formula is C26H27N5O3 .
Aplicaciones Científicas De Investigación
Metabolic Diseases
Field
Application Summary
IKK epsilon (inhibitor of nuclear factor kappa-B kinase ε) is a member of the noncanonical NF-κB pathway. It participates in the inflammatory response and innate immunity against bacteria. In recent decades, IKK epsilon has been closely associated with metabolic regulation .
Methods of Application
Inhibition of the IKK epsilon pathway can improve fat deposition in the liver, reduce subcutaneous fat inflammation, and improve liver gluconeogenesis in obesity .
Results
IKK epsilon is expected to be a new therapeutic target for metabolic diseases such as nonalcoholic fatty liver disease, diabetes, and obesity .
Antibody Detection
Field
Application Summary
Antibodies that detect IKK epsilon can be used in several scientific applications .
Methods of Application
These applications include Western Blot, Immunohistochemistry, ELISA, Immunocytochemistry and Flow Cytometry .
Results
The detection of IKK epsilon can provide valuable information in various research and clinical settings .
Cancer Pathogenesis
Field
Application Summary
The data indicate a role for IKK epsilon in controlling proliferation of certain cancer cells through regulation of constitutive NF-3B activity .
Methods of Application
Microarray analysis of gene expression profiles in cancer cells with RNAi mediated IKK epsilon knock-down .
Results
A number of genes that are highly regulated by IKK epsilon have been identified .
Amyotrophic Lateral Sclerosis (ALS) Treatment
Field
Application Summary
TBK1 has been identified as a potential therapeutic target for ALS .
Methods of Application
Mendelian randomization (MR) analysis and colocalization analysis using cis-eQTL of druggable gene and ALS GWAS data collections were conducted to determine annotated druggable gene targets that exhibited significant associations with ALS .
Results
The study identified several drug candidates corresponding to their druggable gene targets that have been genetically validated. Further pharmacological analysis revealed that R788 and AMX mitigated neuroinflammation in ALS cell models .
Innate Immune Sensing
Field
Methods of Application
The precise mechanisms of activation and execution of TBK1 in signaling platforms formed by innate adaptors mitochondrial antiviral signaling protein (MAVS), stimulator of interferon genes protein (STING), and TIR-domain-containing adapter-inducing interferon-β (TRIF), as well as its complex regulations are being studied .
Results
An atlas of TBK1 substrates is in constant expanding, setting TBK1 as a key node of signaling network and a dominant player in contexts of cell biology, animal models, and human diseases .
HIV-1 Latency Reversal
Field
Application Summary
Compounds selectively targeting at the inhibitor of nuclear factor-κB (IκB) kinase (IKK) complex subunits and related kinases (TBK1) have been evaluated as a novel pathway to reverse HIV-1 latency .
Methods of Application
The study evaluated the use of these compounds in latently infected non-clonal lymphoid and myeloid cell in vitro models .
Results
The study provided insights into the potential of TBK1/IKK epsilon inhibitors in reversing HIV-1 latency .
Blocking Assay and Kinase Assay
Field
Application Summary
IKK epsilon Human peptides and recombinant proteins are validated for use in the following applications: Blocking Assay and Kinase Assay .
Methods of Application
These assays involve the use of IKK epsilon Human peptides and recombinant proteins .
Results
The results of these assays can provide valuable insights into the function and activity of IKK epsilon .
Oncogenesis
Application Summary
IKK epsilon and TBK1 have been linked with adaptive immunity, autophagy, and oncogenesis .
Results
These kinases control proliferation, autophagy, cell survival, and cancer immune responses .
Inflammation and Cancer
Application Summary
IKK epsilon impacts on cell proliferation and transformation, and is thereby also classified as an oncogene .
Methods of Application
Studies with IKK epsilon knockout mice have illustrated a key role for IKK epsilon in inflammatory and metabolic diseases .
Results
IKK epsilon is a potential therapeutic target in inflammation and cancer .
Antiviral Activities
Application Summary
TBK1 is a key signaling component in the production of type-I interferons, which have essential antiviral activities, including against SARS-CoV-2 .
Methods of Application
TBK1, and its homologue IKK epsilon, can also induce pro-inflammatory responses that contribute to pathogen clearance .
Results
Immune Evasion in Cancer
Application Summary
TBK1 has emerged as a cancer cell-intrinsic immune evasion gene by virtue of its role in modulating cellular responses to inflammatory signals emanating from the immune system .
Methods of Application
Unbiased target identification strategies have largely focused on loss-of-function genetic screens using CRISPR-Cas9 genome editing .
Results
One such target nominated by multiple unbiased CRISPR screens is TBK1 .
Safety And Hazards
IKK epsilon-IN-1 is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, it is advised to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .
Direcciones Futuras
Significant progress has been made in understanding the function and mechanism of action of IKK epsilon-IN-1 in immune signaling . Studies with IKK epsilon-IN-1 knockout mice have illustrated a key role for IKK epsilon-IN-1 in inflammatory and metabolic diseases . It is expected to be a new therapeutic target for metabolic diseases such as nonalcoholic fatty liver disease, diabetes, and obesity .
Propiedades
IUPAC Name |
5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABTWGSXHTHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IKK epsilon-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



